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molecular formula C12H15ClN2O2 B8501704 4-Chloro-2-cyclohexylamino-1-nitrobenzene

4-Chloro-2-cyclohexylamino-1-nitrobenzene

Cat. No. B8501704
M. Wt: 254.71 g/mol
InChI Key: LCINIZFGLQWIJN-UHFFFAOYSA-N
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Patent
US05661169

Procedure details

A mixture consisting of 19.4 g of 2,4-dichloro-1-nitrobenzene, 40 g of cyclohexylamine and 100 ml of 2-ethoxyethanol is maintained at reflux for 12 hours.
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[CH:12]1([NH2:18])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1>C(OCCO)C>[Cl:8][C:6]1[CH:5]=[CH:4][C:3]([N+:9]([O-:11])=[O:10])=[C:2]([NH:18][CH:12]2[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]2)[CH:7]=1

Inputs

Step One
Name
Quantity
19.4 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
C1(CCCCC1)N
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 hours
Duration
12 h

Outcomes

Product
Name
Type
Smiles
ClC1=CC(=C(C=C1)[N+](=O)[O-])NC1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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